N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a thioxo group and a sulfonamide group attached to a dihydropyridine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 4-methylphenylamine with a suitable thioxo compound under controlled conditions. One common method involves the use of a cyclization reaction where the starting materials are heated in the presence of a catalyst to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The thioxo group may also contribute to the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide
- N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-thioamide
- N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonyl chloride
Uniqueness
N-(4-methylphenyl)-2-thioxo-1,2-dihydropyridine-3-sulfonamide is unique due to its combination of a thioxo group and a sulfonamide group attached to a dihydropyridine ring. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-sulfanylidene-1H-pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-9-4-6-10(7-5-9)14-18(15,16)11-3-2-8-13-12(11)17/h2-8,14H,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHLVVHFGCJCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.